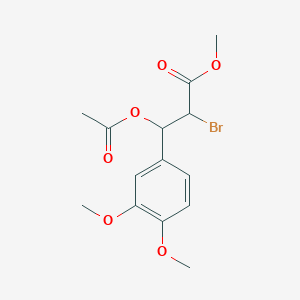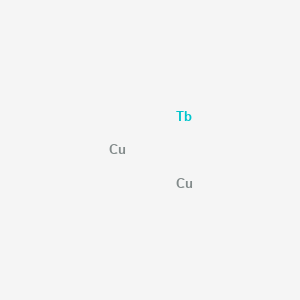
Copper;terbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;terbium is a compound that combines the properties of copper and terbium, two elements with significant roles in various scientific and industrial applications. Copper is a transition metal known for its excellent electrical conductivity, thermal conductivity, and malleability. Terbium, on the other hand, is a rare earth element belonging to the lanthanide series, known for its luminescent properties and use in various high-tech applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper;terbium compounds can be synthesized through various methods, including co-doping and coordination polymer formation. One common method involves the co-doping of copper and terbium into a host matrix, such as lithium borate glass, using spectroscopic and thermoluminescence techniques . Another method involves the formation of lanthanide coordination polymers, where terbium ions are coordinated with organic ligands and copper ions to form a complex structure .
Industrial Production Methods: Industrial production of this compound compounds often involves the use of high-temperature solid-state reactions and sol-gel processes. These methods ensure the uniform distribution of copper and terbium ions within the host matrix, resulting in materials with enhanced luminescent and thermoluminescent properties .
Chemical Reactions Analysis
Types of Reactions: Copper;terbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, terbium reacts with water to form terbium(III) hydroxide and hydrogen gas . Copper, on the other hand, can undergo oxidation to form copper(II) oxide and reduction to form metallic copper .
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include sulfuric acid, hydrogen peroxide, and various organic ligands. The reaction conditions often involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions of this compound compounds include terbium(III) hydroxide, copper(II) oxide, and various coordination complexes. These products are often characterized by their luminescent and thermoluminescent properties .
Scientific Research Applications
Copper;terbium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various chemical reactions due to their unique electronic properties . In biology and medicine, this compound compounds are used in the development of biosensors and imaging agents due to their luminescent properties . In industry, these compounds are used in the production of high-performance materials, such as thermoluminescent dosimeters and luminescent metal-organic frameworks .
Mechanism of Action
The mechanism of action of copper;terbium compounds involves the interaction of copper and terbium ions with various molecular targets and pathways. Copper ions can participate in redox reactions, acting as electron donors or acceptors, while terbium ions can enhance luminescence through energy transfer processes . These interactions result in the generation of reactive oxygen species and the modulation of cellular signaling pathways, which can be exploited for various applications, including cancer therapy and regenerative medicine .
Comparison with Similar Compounds
Copper;terbium compounds can be compared with other similar compounds, such as copper-doped lanthanide compounds and terbium-doped metal-organic frameworks. These compounds share similar luminescent and electronic properties but differ in their specific applications and performance characteristics . For instance, copper-doped lanthanide compounds are often used in catalysis and electronic devices, while terbium-doped metal-organic frameworks are used in biosensing and imaging applications .
List of Similar Compounds:- Copper-doped lanthanide compounds
- Terbium-doped metal-organic frameworks
- Copper-doped lithium borate glass
- Terbium-doped coordination polymers
Properties
CAS No. |
12775-97-2 |
|---|---|
Molecular Formula |
Cu2Tb |
Molecular Weight |
286.02 g/mol |
IUPAC Name |
copper;terbium |
InChI |
InChI=1S/2Cu.Tb |
InChI Key |
HXRZOZRERHSWNW-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


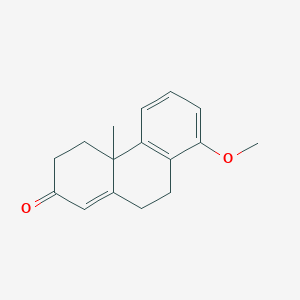

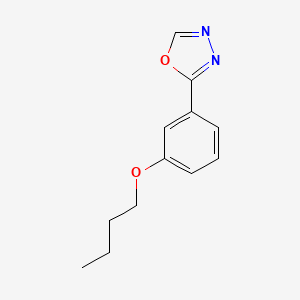
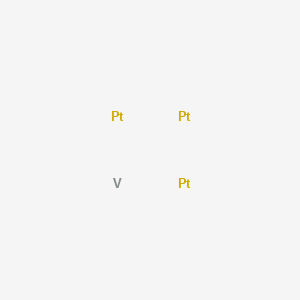
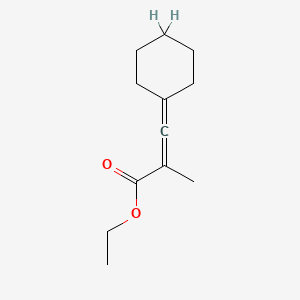
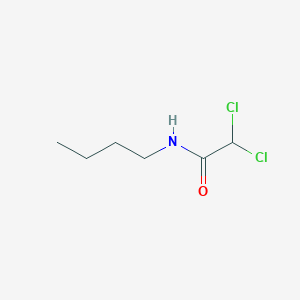
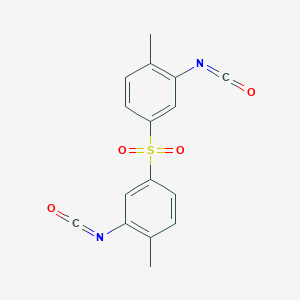
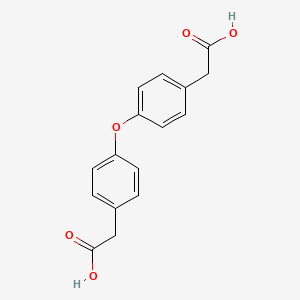
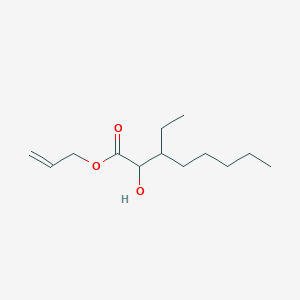

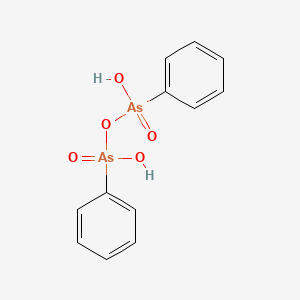
![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
